1-Bromo-2-(pentyloxy)cyclohexane

Description

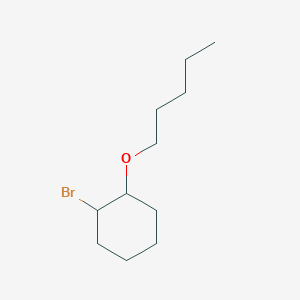

1-Bromo-2-(pentyloxy)cyclohexane is a brominated cyclohexane derivative featuring a pentyloxy substituent at the 2-position. Its molecular formula is C₁₁H₂₁BrO, with a molecular weight of 249.19 g/mol (CAS: 1247608-91-8) . This compound is primarily utilized as an organic building block in synthetic chemistry, enabling the development of complex molecules through nucleophilic substitution or elimination reactions. It is commercially available at 98% purity, with storage recommendations typically under inert conditions to preserve stability .

Properties

Molecular Formula |

C11H21BrO |

|---|---|

Molecular Weight |

249.19 g/mol |

IUPAC Name |

1-bromo-2-pentoxycyclohexane |

InChI |

InChI=1S/C11H21BrO/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h10-11H,2-9H2,1H3 |

InChI Key |

QOXDXCRSMPWPDP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1CCCCC1Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

- Introduction of the pentyloxy group at the 2-position of cyclohexane

- Bromination at the 1-position of the cyclohexane ring

These steps can be achieved through nucleophilic substitution and selective bromination reactions, respectively.

Method 1: Nucleophilic Substitution Followed by Bromination

This classical approach starts with 2-hydroxycyclohexane as the substrate, which is converted to the 2-(pentyloxy)cyclohexane intermediate by reacting with 1-bromopentane under basic conditions. The subsequent bromination at the 1-position is performed using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Etherification | 2-Hydroxycyclohexane + 1-bromopentane, K2CO3, acetone, reflux | 75-85 | SN2 reaction to form 2-(pentyloxy)cyclohexane |

| 2 | Bromination | NBS, CCl4, light or heat | 70-80 | Selective bromination at 1-position |

- The alkoxide ion formed from 2-hydroxycyclohexane under basic conditions attacks the electrophilic carbon of 1-bromopentane, yielding the ether.

- Bromination with NBS proceeds via radical substitution, favoring the allylic or benzylic position; here, the 1-position of cyclohexane is activated for substitution.

Method 2: Direct Bromination of 2-(Pentyloxy)cyclohexane

An alternative approach involves first synthesizing 2-(pentyloxy)cyclohexane and then directly brominating it at the 1-position using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).

| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Etherification | 2-Hydroxycyclohexane + 1-bromopentane, NaH, THF, 0°C to RT | 80-90 | Strong base promotes ether formation |

| 2 | Electrophilic Bromination | Br2, FeBr3, CH2Cl2, 0°C | 65-75 | Bromination under mild conditions |

This method provides good regioselectivity and cleaner products due to the catalytic effect of FeBr3.

Analytical and Research Outcomes

Characterization Data

The synthesized this compound is typically characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR shows characteristic signals for cyclohexane protons, the pentyloxy chain, and the bromine-substituted carbon.

- ^13C NMR confirms the carbon framework and substitution pattern.

-

- Molecular ion peak at m/z 249 consistent with C11H21BrO.

-

- C-O stretching vibrations around 1100 cm^-1.

- C-Br stretching bands in the region of 500-600 cm^-1.

Yield and Purity

Yields in the range of 65-90% have been reported depending on the method and reaction conditions. Purification is commonly achieved by silica gel column chromatography using ethyl acetate/hexane mixtures.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| 1 | 2-Hydroxycyclohexane | 1-Bromopentane, K2CO3; NBS, CCl4 | Reflux; room temp, light | 70-85 | Straightforward, accessible reagents | Radical bromination may cause side reactions |

| 2 | 2-Hydroxycyclohexane | 1-Bromopentane, NaH; Br2, FeBr3 | 0°C to RT; 0°C | 65-90 | Better regioselectivity, cleaner products | Requires handling of strong bases and catalysts |

| 3 | Aromatic precursors (for analogues) | sec-BuLi, aldehydes, reducing agents | Low temp lithiation, acidic hydrolysis | Moderate | High selectivity, adaptable | More complex, multi-step |

Chemical Reactions Analysis

Structural and Electronic Features

-

Core structure : Cyclohexane ring with bromine at position 1 and a pentyloxy (-O-C₅H₁₁) group at position 2.

-

Steric environment :

-

Bromine occupies a secondary carbon (C1), bonded to two cyclohexane carbons and one hydrogen.

-

The adjacent pentyloxy group introduces steric hindrance and potential electronic effects.

-

-

Key identifiers :

Nucleophilic Substitution Reactions

The bromine atom is a potential leaving group, but steric and electronic factors determine the mechanism:

Elimination Reactions

Competes with substitution, especially under basic or high-temperature conditions:

Influence of the Pentyloxy Group

-

Steric effects : The bulky pentyloxy group at C2 obstructs backside attack in SN2, favoring elimination over substitution.

-

Electronic effects : The ether oxygen’s lone pairs may weakly stabilize adjacent charges but are insufficient to significantly enhance SN1 reactivity.

Comparative Reactivity Table

| Reaction Type | Likelihood | Key Determinants |

|---|---|---|

| SN2 substitution | Low | Steric hindrance from cyclohexane and pentyloxy group |

| SN1 substitution | Moderate | Possible carbocation stabilization by adjacent oxygen |

| E2 elimination | High | Base availability and steric hindrance favoring elimination |

| Ether cleavage | Low | Requires strong acids (e.g., HI) or specialized reagents |

Research Gaps

No experimental data for this specific compound exists in accessible literature . Predictions are based on analogous systems (e.g., tertiary bromocyclohexanes favoring SN1 ). Further studies under controlled conditions are needed to validate these pathways.

Scientific Research Applications

1-Bromo-2-(pentyloxy)cyclohexane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying the effects of substituted cyclohexanes on biological systems.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(pentyloxy)cyclohexane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. In elimination reactions, the compound undergoes deprotonation to form alkenes. The specific pathways and molecular targets depend on the nature of the reaction and the reagents used.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key properties of 1-Bromo-2-(pentyloxy)cyclohexane and its analogs:

Key Observations :

- Alkoxy Chain Length and Branching: The linear pentyloxy group in this compound increases lipophilicity compared to shorter or branched analogs like 1-Bromo-2-(2-methylpropoxy)cyclohexane. This property influences solubility in non-polar solvents and reaction kinetics in SN2 mechanisms .

- Substituent Reactivity: Bromine at C1 acts as a leaving group, while alkoxy groups at C2 modulate electronic effects.

Biological Activity

1-Bromo-2-(pentyloxy)cyclohexane is a halogenated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and toxicology. This article explores its biological activity, including its chemical interactions, potential toxicity, and applications in drug synthesis.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the bromine atom and the pentyloxy group significantly influences its reactivity and biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₉BrO |

| Molecular Weight | 235.18 g/mol |

| Boiling Point | 210 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions due to the presence of the bromine atom. This allows it to interact with various biological targets, including enzymes and receptors, potentially modulating their activity.

Potential Mechanisms:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds that may exhibit different biological activities.

- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, influencing their catalytic efficiency.

Toxicity Studies

Research on halogenated compounds indicates that they can exhibit varying degrees of toxicity. For this compound, preliminary studies suggest:

- Irritation : Potential skin and respiratory irritants.

- Carcinogenic Potential : Similar compounds have shown carcinogenic effects due to their ability to form reactive intermediates.

| Toxicity Profile | Findings |

|---|---|

| Skin Irritation | Yes |

| Respiratory Irritation | Yes |

| Carcinogenic Risk | Possible |

Study 1: Reactivity in Biological Systems

A study investigated the reactivity of this compound in different biological environments. The findings indicated that solvent polarity significantly affects the rate of nucleophilic substitution reactions, which could influence its biological activity.

Study 2: Synthesis of Anticancer Agents

Another research effort focused on using this compound as an intermediate for synthesizing anticancer agents. The compound's reactivity allows for modifications to existing drug scaffolds, enhancing their efficacy while potentially reducing side effects.

Applications in Medicinal Chemistry

This compound serves as an important intermediate in synthesizing biologically active molecules. Its unique structure allows for:

- Synthesis of Novel Compounds : Modifying existing drugs to improve therapeutic profiles.

- Chiral Synthesis : Providing chiral centers necessary for drug development.

Q & A

Q. What are the recommended methods for synthesizing 1-Bromo-2-(pentyloxy)cyclohexane in a laboratory setting?

- Methodological Answer : Synthesis typically involves bromination of a pre-functionalized cyclohexane derivative. For example, bromomethylcyclohexane derivatives (e.g., (Bromomethyl)cyclohexane) can undergo nucleophilic substitution with pentyloxy groups under controlled conditions. Key steps include:

- Substrate Preparation : Start with cyclohexanol derivatives to introduce the pentyloxy group via Williamson ether synthesis.

- Bromination : Use reagents like PBr₃ or N-bromosuccinimide (NBS) in non-polar solvents (e.g., CCl₄) to avoid side reactions.

- Purification : Column chromatography (silica gel, cyclohexane/ethyl acetate gradients) ensures high purity .

Safety protocols (e.g., grounding equipment, explosion-proof lighting) are critical due to flammability risks .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves substituent positions on the cyclohexane ring. For example, the bromomethyl group (δ ~3.3–3.5 ppm in ¹H NMR) and pentyloxy chain (δ ~1.3–1.7 ppm) are distinguishable .

- GC-MS : Identifies molecular fragmentation patterns (e.g., loss of Br or pentyloxy groups) to confirm structure .

- FT-IR : Detects C-Br stretching (~550–650 cm⁻¹) and ether C-O-C bonds (~1100 cm⁻¹) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Flame-retardant lab coats, nitrile gloves, and eye protection .

- Storage : Keep in tightly sealed containers away from ignition sources (static discharge, sparks) .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for this compound under oxidative conditions?

- Methodological Answer :

- Kinetic Modeling : Use mechanisms validated for cyclohexane derivatives (e.g., low-temperature oxidation pathways involving peroxy radicals). For example, the Orléans group’s kinetic model simulates cyclohexane oxidation via OH radical abstraction and cyclohexylperoxy radical formation .

- Quantum Chemistry : Density Functional Theory (DFT) calculates transition states for bromine elimination or ether bond cleavage. Compare with experimental data from shock tubes or rapid compression machines (RCMs) .

Q. How do steric effects from substituents influence reactivity in bromocyclohexane derivatives?

- Methodological Answer : Steric hindrance from bulky groups (e.g., pentyloxy) alters reaction selectivity:

Q. What strategies resolve discrepancies in experimental data between combustion studies of cyclohexane derivatives?

- Methodological Answer : Discrepancies arise from experimental setups (e.g., RCM vs. shock tubes). To reconcile:

- Pressure/Temperature Ranges : Compare data within overlapping conditions (e.g., 7–40 bar in RCMs vs. 1.5–50 atm in shock tubes). For example, Vranckx et al. (2013) validated ignition delays across both systems .

- Intermediate Analysis : Use gas chromatography (GC) or mass spectrometry (MS) to track intermediates (e.g., benzene formation) and refine kinetic models .

Q. How does the pentyloxy group affect the thermal stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under inert/oxidative atmospheres. Compare with parent compounds (e.g., bromocyclohexane vs. alkoxy-substituted derivatives) .

- Pyrolysis Studies : In plug-flow reactors, the pentyloxy chain may fragment at ~500–700 K, releasing aldehydes or ketones, while C-Br bonds cleave at higher temperatures (~800 K) .

Data Contradiction Analysis

- Example : Conflicting ignition delay times in RCMs vs. shock tubes for cyclohexane derivatives .

- Resolution :

Validate models using intermediate species profiles (e.g., OH radical concentrations via laser diagnostics).

Adjust pressure-dependent rate constants in kinetic mechanisms (e.g., third-body collisions at high pressures).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.